2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is the cyclocondensation of acetylenic ketones with hydrazines, which can be catalyzed by transition metals such as rhodium . The reaction conditions often include the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3(5)-Substituted pyrazoles
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of both a hydrazinecarbothioamide and a cyclohexyl group. These structural features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H24BrN5OS |
---|---|
Molecular Weight |
402.4g/mol |
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H24BrN5OS/c1-10-14(16)11(2)21(20-10)9-8-13(22)18-19-15(23)17-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H,18,22)(H2,17,19,23) |
InChI Key |
JYIWSQCHAGIJCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NC2CCCCC2)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NC2CCCCC2)C)Br |
Origin of Product |
United States |
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